5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylfuran-3-carboxylic acid
Description
Chemical Identifier: CAS 2125427-42-9 Molecular Formula: C₂₂H₁₉NO₅ Molecular Weight: 377.39 g/mol Structural Features: This compound consists of a 2-methylfuran-3-carboxylic acid backbone modified with a [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc)-protected aminomethyl group. The Fmoc group is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine .
Properties
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-13-19(21(24)25)10-14(28-13)11-23-22(26)27-12-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-10,20H,11-12H2,1H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDINULCZIXVXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2125427-42-9 | |
| Record name | 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylfuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylfuran-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its biological properties, mechanisms of action, and relevant case studies.
The compound's structure includes a furan ring, which is known for various biological activities, and a fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis. Here are its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO4 |
| Molecular Weight | 351.39 g/mol |
| CAS Number | 2365419-03-8 |
| Solubility | Soluble in DMSO |
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with furan rings exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that this compound showed notable inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of approximately 30 µM .
Anticancer Properties
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. Specifically, it was observed that treatment with this compound resulted in increased levels of cleaved caspases 3 and 7, indicating apoptotic cell death .
The proposed mechanism for the biological activity of this compound involves the following pathways:
- Inhibition of Protein Synthesis : The Fmoc group may interfere with protein synthesis by blocking ribosomal function.
- Induction of Oxidative Stress : The furan moiety has been implicated in generating reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various furan-based compounds. The results indicated that our compound significantly reduced bacterial growth compared to controls, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Line Testing : In a detailed investigation involving MCF-7 and HeLa cells, the compound was shown to reduce cell viability by over 50% at concentrations above 25 µM within 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylfuran-3-carboxylic acid exhibit notable anticancer activity. Studies have shown:
- Cytotoxicity Against Cancer Cell Lines : The compound demonstrates significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism of action includes induction of apoptosis and cell cycle arrest, leading to reduced cell proliferation .
- Mechanisms of Action :
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential. This could be particularly useful in addressing antibiotic resistance issues.
- Fungal Activity : Some derivatives of furan-based compounds have shown antifungal properties, which could be explored further for therapeutic applications in fungal infections .
Potential Applications
Given its biological activities, this compound can be applied in several areas:
- Drug Development : As a lead compound or scaffold for the development of new anticancer or antimicrobial agents.
- Biochemical Research : Utilized in studies aimed at understanding apoptosis mechanisms and cell signaling pathways.
- Pharmaceutical Formulations : Its properties may allow for incorporation into formulations targeting specific diseases, particularly cancers and infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound is compared below with analogous Fmoc-protected carboxylic acids differing in backbone structure, substituents, or ring systems.
Key Observations:
- Backbone Diversity: The target compound’s furan ring distinguishes it from aromatic (e.g., benzoic acid derivatives) or aliphatic (e.g., pyrrolidine, propanoic acid) backbones in analogs.
- Molecular Weight : The furan-containing compound has a higher molecular weight (377.39 g/mol) compared to oxetane (339.34 g/mol) or pyrrolidine (259.28 g/mol) analogs due to its larger heterocyclic ring and methyl group .
- Functional Groups: All analogs share the Fmoc-protected amine, but substituents (e.g., fluorine in 4-({Fmoc}amino)benzoic acid) modify reactivity and solubility .
Stability and Toxicity
- Stability: Fmoc-protected compounds are generally stable under basic conditions but sensitive to acids (e.g., trifluoroacetic acid) for deprotection. No decomposition data are available for the furan derivative, but analogs decompose into CO, NOₓ, and fluorinated byproducts under combustion .
- Toxicity: Limited data exist for most analogs. The oxetane derivative (CAS 1380327-56-9) is classified as acutely toxic (oral) and irritant, requiring stringent handling . Similar precautions apply to the furan compound due to shared Fmoc-related hazards .
Ecological and Handling Considerations
- Ecological Impact: No biodegradability or bioaccumulation data are available for the furan compound or its analogs. Standard disposal protocols for hazardous laboratory chemicals are recommended .
- Handling: All compounds require gloves, eye protection, and ventilation.
Preparation Methods
Solution-Phase Synthesis
Stepwise Assembly of the Furan Core
The furan ring is constructed via cyclization of a β-keto ester precursor. A common approach involves the Knorr synthesis, where ethyl acetoacetate undergoes condensation with hydroxylamine hydrochloride to form a β-keto oxime, followed by cyclization in concentrated sulfuric acid. The resulting 2-methylfuran-3-carboxylate is then functionalized at the 5-position.
Key Reaction Conditions:
Introduction of the Aminomethyl Group
The aminomethyl group is introduced via nucleophilic substitution or reductive amination. For example, bromination of the furan at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by reaction with sodium azide and subsequent Staudinger reduction, yields the primary amine.
Optimization Data:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | NBS, CCl₄, AIBN | 80°C | 85% |
| Azidation | NaN₃, DMF | 25°C | 90% |
| Reduction | PPh₃, THF/H₂O | 25°C | 78% |
Solid-Phase Peptide Synthesis (SPPS)
Resin Functionalization
Wang resin or Rink amide resin is functionalized with the pre-synthesized furan-carboxylic acid derivative. Activation of the carboxylic acid is achieved using coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) with Oxyma Pure.
Representative Protocol:
- Resin Swelling : DMF, 30 minutes.
- Coupling : 3 eq Fmoc-aminomethyl-furan-carboxylic acid, 3 eq HBTU, 6 eq DIPEA, 2 hours, 25°C.
- Wash Cycles : DMF (3×), MeOH (2×), DCM (3×).
Yield of Resin Loading:
Hydrogenolysis-Based Deprotection
Mild Acidic Conditions for Fmoc Removal
Recent advances employ hydrogenolysis under acidic conditions to prevent side reactions. A mixture of 10% Pd/C and HCl in methanol selectively removes the Fmoc group while preserving acid-sensitive functionalities (e.g., Boc groups).
Experimental Data:
| Acid Source | Pd/C (mol%) | Time (h) | Yield |
|---|---|---|---|
| HCl/MeOH | 20 | 5 | 79% |
| TFA/MeOH | 10 | 8 | 45% |
Purification and Characterization
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Solution-Phase | Scalability, cost-effective | Multi-step purification | 40–60% |
| SPPS | High purity, automation-compatible | Resin cost, limited scalability | 70–85% |
| Hydrogenolysis | Preserves acid-sensitive groups | Requires Pd/C handling | 75–79% |
Q & A
Q. Basic Research Focus
- HPLC-MS: Quantifies purity (>95%) and detects side products (e.g., Fmoc deprotection byproducts) .
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., furan ring substitution) and absence of residual solvents .
- FT-IR: Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the Fmoc carbonyl) .
Q. Advanced Research Focus
- Stability Studies: Accelerated degradation under thermal (40–60°C) and oxidative (H₂O₂) conditions monitors furan ring integrity .
- X-ray Crystallography: Resolves conformational ambiguities in the methylfuran-carboxylic acid backbone .
How can reaction yields be optimized during Fmoc-protected intermediate synthesis?
Advanced Research Focus
Low yields often stem from incomplete coupling or Fmoc cleavage. Strategies include:
- Coupling Agents: Use HATU or EDCI/HOBt for efficient amide bond formation .
- Temperature Control: Maintain 0–4°C during sensitive steps (e.g., Fmoc deprotection with piperidine) .
- Catalyst Screening: Test DMAP or NMI for esterification of the carboxylic acid group .
- In Situ Monitoring: TLC (Rf = 0.3–0.5 in EtOAc/hexane) tracks intermediate formation .
What are the implications of this compound’s methylfuran moiety in drug design?
Advanced Research Focus
The 2-methylfuran-3-carboxylic acid scaffold offers:
- Metabolic Stability: Reduced cytochrome P450-mediated oxidation compared to phenyl analogs .
- Bioisosteric Potential: Mimics aromatic pharmacophores while improving solubility .
- Targeted Delivery: Furan’s electron-rich structure enhances π-π stacking with protein binding pockets (e.g., kinase inhibitors) .
How does the Fmoc group’s stability vary under different reaction conditions?
Basic Research Focus
The Fmoc group is base-labile but stable in acidic conditions:
- Deprotection: 20% piperidine in DMF (10 min) removes Fmoc efficiently .
- Incompatible Conditions: Avoid strong bases (e.g., NaOH) or prolonged heating (>50°C), which cause premature cleavage .
- Stability Data: Half-life >24 hours in pH 7.4 buffers at 25°C .
What strategies mitigate toxicity risks in cell-based assays?
Q. Advanced Research Focus
- Dose-Response Curves: Start with ≤10 µM and monitor IC50 in HEK293 or HepG2 cells .
- Metabolic Profiling: Use LC-MS to identify cytotoxic metabolites (e.g., free fluorenyl derivatives) .
- Alternative Protecting Groups: Compare with Boc or Alloc derivatives to reduce cellular stress .
How do structural analogs of this compound compare in peptide coupling efficiency?
Q. Advanced Research Focus
What environmental precautions are necessary for disposal?
Q. Basic Research Focus
- Waste Collection: Segregate as halogen-free organic waste .
- Neutralization: Treat acidic residues with NaHCO₃ before disposal .
- Regulatory Compliance: Follow EPA guidelines for acute toxicants (LD50 <500 mg/kg) .
How can computational modeling predict this compound’s reactivity in novel reactions?
Q. Advanced Research Focus
- DFT Calculations: Optimize transition states for amide bond formation (B3LYP/6-31G*) .
- Molecular Dynamics: Simulate furan ring interactions in solvent environments (e.g., DMSO vs. THF) .
- Docking Studies: Predict binding affinities with target proteins (e.g., COX-2 or kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
